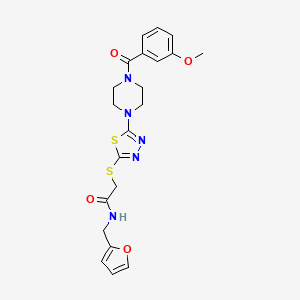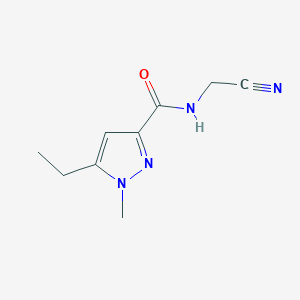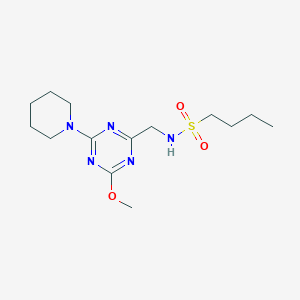![molecular formula C12H16N4O3 B2556863 叔丁基-2-氨基-5-氧代-5,6-二氢吡啶并[3,4-d]嘧啶-7(8H)-羧酸酯 CAS No. 1415841-20-1](/img/structure/B2556863.png)
叔丁基-2-氨基-5-氧代-5,6-二氢吡啶并[3,4-d]嘧啶-7(8H)-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate” is a type of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . These compounds are known for their use as mTOR kinase and PI3 kinase inhibitors . They are related to phosphatidylinositol, a phospholipid in cell membranes that plays an important role in intracellular signal transduction .
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have indicated that derivatives of pyrido[3,4-d]pyrimidine can act as inhibitors of tyrosine kinases, which are crucial for the growth and survival of cancer cells . This makes it a promising candidate for developing new anticancer therapies.
Antimicrobial Agents
Research has demonstrated that pyrido[3,4-d]pyrimidine derivatives possess significant antimicrobial properties. These compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for new antimicrobial drugs . The structural modifications of the compound can enhance its efficacy against resistant microbial strains.
Anti-inflammatory Applications
The anti-inflammatory properties of this compound are being explored due to its ability to modulate inflammatory pathways. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response . This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Neuroprotective Effects
Studies have shown that this compound can have neuroprotective effects, potentially offering protection against neurodegenerative diseases. It can inhibit enzymes that lead to neuronal damage and promote the survival of neurons . This application is particularly relevant for diseases like Alzheimer’s and Parkinson’s.
Antiviral Research
The compound has been investigated for its antiviral properties, particularly against viruses that cause significant health issues. It can inhibit viral replication by targeting specific viral enzymes, making it a potential candidate for antiviral drug development . This is especially important for combating viral infections that have limited treatment options.
Enzyme Inhibition Studies
This compound is used in enzyme inhibition studies to understand its interaction with various enzymes. By studying these interactions, researchers can develop inhibitors that are more effective and selective . This application is crucial for drug development, as enzyme inhibitors are a common class of therapeutic agents.
Pharmacokinetics and Drug Delivery
Research into the pharmacokinetics and drug delivery mechanisms of this compound helps in understanding its absorption, distribution, metabolism, and excretion (ADME) properties . This information is vital for developing effective drug formulations and ensuring that the compound reaches its target site in the body.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of new compounds with potential therapeutic applications .
作用机制
未来方向
The future directions for compounds like “tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate” could involve further exploration of their potential as therapeutic agents. For instance, pyrido[2,3-d]pyrimidines have been proposed for the treatment of bone disorders, autism, HCV replication, prevention of sudden cardiac death, etc .
属性
IUPAC Name |
tert-butyl 2-amino-5-oxo-6,8-dihydropyrido[3,4-d]pyrimidine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-12(2,3)19-11(18)16-5-8-7(9(17)6-16)4-14-10(13)15-8/h4H,5-6H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYAQRZOEAGCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NC(=NC=C2C(=O)C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556784.png)

![N-(2,3-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2556787.png)


![Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B2556791.png)


![1-(3-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556796.png)
![3-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1-(m-tolyl)urea](/img/structure/B2556798.png)

![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/no-structure.png)
